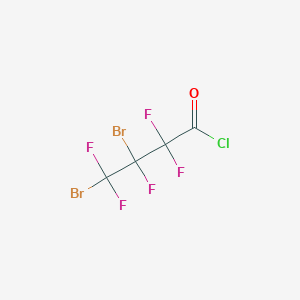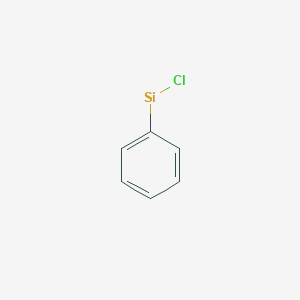
Chlorophenylsilane
描述
Chlorophenylsilane, with the chemical formula C6H5SiH2Cl, is an organosilicon compound that features a phenyl group attached to a silicon atom, which is also bonded to two hydrogen atoms and one chlorine atom. This compound is a member of the chlorosilane family, known for their reactivity and utility in various chemical processes .
准备方法
Synthetic Routes and Reaction Conditions: Chlorophenylsilane can be synthesized through the reaction of phenyltrichlorosilane with a reducing agent such as lithium aluminium hydride. The reaction proceeds as follows:
PhSiCl3+LiAlH4→PhSiH2Cl+LiCl+AlCl3
where Ph represents the phenyl group (C6H5) .
Industrial Production Methods: In industrial settings, this compound is typically produced by the direct process, which involves the reaction of phenyl chloride with silicon in the presence of a copper catalyst. This method allows for large-scale production and is commonly used in the manufacture of various organosilicon compounds .
化学反应分析
Types of Reactions: Chlorophenylsilane undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrogen chloride.
Reduction: Can be reduced to phenylsilane using reducing agents like lithium aluminium hydride.
Substitution: The chlorine atom can be substituted with other groups, such as alkoxy or amino groups, through nucleophilic substitution reactions
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Reduction: Lithium aluminium hydride in anhydrous conditions.
Substitution: Nucleophiles such as alcohols or amines under mild conditions.
Major Products Formed:
Hydrolysis: Phenylsilanol and hydrogen chloride.
Reduction: Phenylsilane.
Substitution: Various substituted phenylsilanes depending on the nucleophile used
科学研究应用
Chlorophenylsilane has a wide range of applications in scientific research and industry:
作用机制
The mechanism of action of chlorophenylsilane primarily involves its reactivity with various nucleophiles and reducing agents. The silicon-chlorine bond is highly reactive, making it susceptible to nucleophilic attack, leading to the formation of various substituted silanes. In biological applications, this compound-functionalized surfaces enhance the immobilization and binding capacity of proteins, such as antibodies, through controlled orientation and increased surface area .
相似化合物的比较
Phenylsilane (C6H5SiH3): Similar structure but lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
Chlorodiphenylsilane (C12H10SiCl): Contains two phenyl groups, leading to different reactivity and applications.
Trichlorophenylsilane (C6H5SiCl3): Contains three chlorine atoms, making it more reactive and useful in different synthetic applications.
Uniqueness: this compound is unique due to its balanced reactivity, allowing it to participate in a variety of chemical reactions while maintaining stability. Its ability to form functionalized surfaces and its role as a precursor in the synthesis of advanced materials highlight its versatility and importance in both research and industrial applications .
属性
IUPAC Name |
chloro(phenyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClSi/c7-8-6-4-2-1-3-5-6/h1-5H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWIIOQJUKRLKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[SiH2]Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4206-75-1 | |
| Record name | (Chlorosilyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4206-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to produce chlorophenylsilane and its derivatives?
A1: this compound serves as a versatile precursor in organosilicon chemistry. It can be synthesized by reacting phenylsilane with hydrogen chloride in the presence of aluminum chloride (AlCl3) as a catalyst in diethyl ether. [, ] This method allows for the controlled chlorination of phenylsilane.
Q2: How does this compound behave in palladium-catalyzed cross-coupling reactions?
A2: this compound acts as an effective organometallic reagent in palladium-catalyzed cross-coupling reactions with aryl halides. [] This reaction proceeds efficiently in the presence of tetrabutylammonium fluoride and a controlled amount of water in toluene. Interestingly, one chloride ligand on the silicon atom in this compound is sufficient for activation by fluoride, enabling the transfer of up to three phenyl groups from silicon to the aryl halide. []
Q3: What are the applications of this compound-derived materials?
A3: this compound derivatives, specifically this compound-functionalized magnetic nanoparticles (CPTMS@MNPs), have shown promise in antibody purification. [] These nanoparticles, with a size of around 20 nm, offer a higher surface area to volume ratio compared to commercially available magnetic microparticles (approximately 2.8 μm). Consequently, CPTMS@MNPs demonstrate a significant enhancement in protein A immobilization and antibody binding capacity. [] This application highlights the potential of this compound derivatives in bioseparation and biomedical applications.
Q4: Are there any environmental concerns associated with this compound?
A4: Yes, studies have indicated the presence of unintentional polychlorinated biphenyls (PCBs) in this compound, raising concerns about potential contamination in environmental samples. [] PCBs are persistent organic pollutants known for their toxicity and bioaccumulation potential, posing significant risks to human health and the environment. This finding underscores the importance of careful sourcing, handling, and disposal of this compound to minimize its environmental impact.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


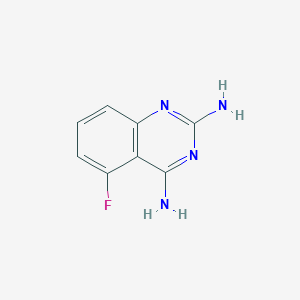
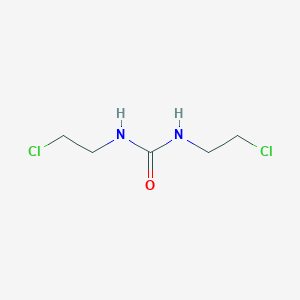
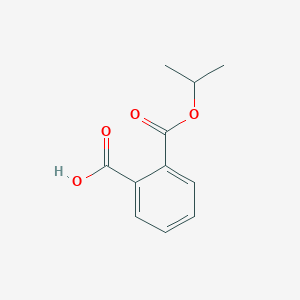

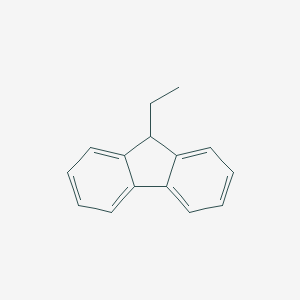
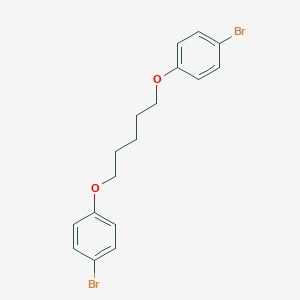
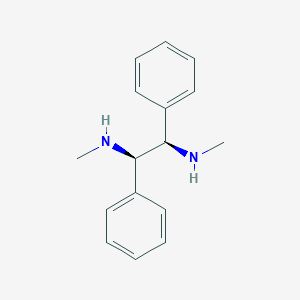
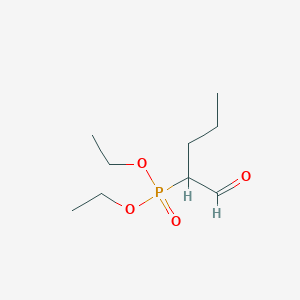
![Imidazo[1,2-a]pyrazine-5-thiol](/img/structure/B46963.png)
![4-[2-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]ethoxy]benzaldehyde](/img/structure/B46964.png)
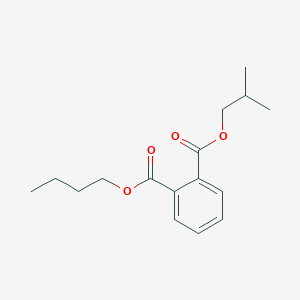
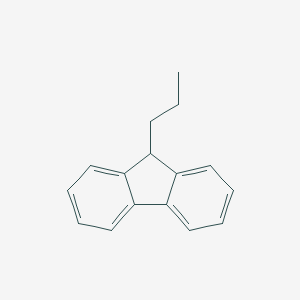
![1,3-Bis[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-2-propanone oxime](/img/structure/B46970.png)
